US10308634, Example 11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Geometric Deep Learning and Non-Euclidean Data

- Relevance to Scientific Research : Non-Euclidean data structures are common in various scientific fields such as computational social sciences, brain imaging, and genetics. Deep neural networks, a potential area of application for US10308634, have been successful in analyzing such complex data structures (Bronstein et al., 2016).

Advancements in Nanoparticle Syntheses

- Relevance to Scientific Research : The development of novel materials, including nanoparticles, plays a crucial role in scientific advancements. This area of research could be related to patents like US10308634, especially in fields like materials science and chemistry (Cushing, Kolesnichenko, & O'Connor, 2004).

Data Management and Analysis in Science

- Relevance to Scientific Research : Effective data management and analysis are crucial in modern scientific research. Patents like US10308634 may have applications in improving data analysis methodologies in various scientific disciplines (Tenopir et al., 2011).

Big Data in Scientific Research

- Relevance to Scientific Research : The handling of big data in scientific research, especially in fields like particle physics, is an area where US10308634 might find applications. The complexities involved in managing and analyzing large datasets are pertinent issues in contemporary research (Krishnan, 2020).

Scientific Code in Computational Research

- Relevance to Scientific Research : In computational science, the development and usage of scientific code are essential. Patents like US10308634 could be related to the optimization or improvement of such codes for more efficient scientific computing (Osborne et al., 2014).

Mechanism of Action

Target of Action

IRAK4-IN-20, also known as US10308634, Example 11, primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a crucial serine/threonine protein kinase that belongs to the IRAK family and plays a pivotal role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways . It is necessary for most signaling by activated TLRs .

Mode of Action

The compound interacts with IRAK4, inhibiting its kinase activity . Irak4 also has a non-kinase function in a variety of cell types, attributed to the myddosome complex formed by irak4 with myd88, irak-2, and irak-1 . This complex can activate downstream effector TRAF6 despite inhibition of the kinase domain of IRAK4 .

Biochemical Pathways

IRAK4 is part of the Myddosome signaling pathway and is essential for signaling downstream of TLRs and the IL-1R family in immune cells . Activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . Inappropriate IRAK4 activity has been linked with the progression of various malignancies .

Pharmacokinetics

For instance, GS-5718, an oral IRAK4 inhibitor, showed low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing .

Result of Action

The inhibition of IRAK4 by IRAK4-IN-20 can lead to the suppression of the NF-κB pathway, which supports cell survival . This can potentially lead to anti-tumor effects, as inappropriate IRAK4 activity has been linked with the progression of various malignancies .

Biochemical Analysis

Biochemical Properties

IRAK4-IN-20 interacts with various enzymes and proteins, primarily within the TLR and IL-1R signaling pathways . It has been found to bind competitively to the catalytic domain of IRAK4, inhibiting its activity . The nature of these interactions is primarily inhibitory, with IRAK4-IN-20 acting as an ATP-competitive binder .

Cellular Effects

IRAK4-IN-20 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving TLR and IL-1R . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

IRAK4-IN-20 exerts its effects at the molecular level through binding interactions with IRAK4, leading to enzyme inhibition . This results in changes in gene expression, particularly within the TLR and IL-1R signaling pathways .

Metabolic Pathways

IRAK4-IN-20 is involved in the TLR and IL-1R signaling pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

properties

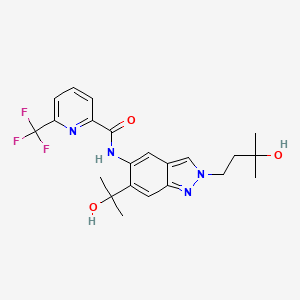

IUPAC Name |

N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFPCWIBSBZRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)

![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)